molecular formula C23H18N4O2S2 B11160587 3-[(phenylcarbonyl)amino]-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide

3-[(phenylcarbonyl)amino]-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B11160587
M. Wt: 446.5 g/mol
InChI Key: VRNACSGFKGIXEY-UHFFFAOYSA-N
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Description

3-BENZAMIDO-N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a benzamide group linked to a 1,3,4-thiadiazole ring, which is further substituted with a phenylsulfanyl methyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZAMIDO-N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE typically involves multi-step organic reactions. One common method includes the reaction of benzoyl isothiocyanate with malononitrile in the presence of potassium hydroxide and ethanol, followed by alkylation with alkyl halides and subsequent reaction with hydrazine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave irradiation can be employed to enhance reaction rates and efficiency . The use of automated reactors and continuous flow systems can also improve scalability and reproducibility in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-BENZAMIDO-N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The benzamide and thiadiazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.

Scientific Research Applications

3-BENZAMIDO-N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-BENZAMIDO-N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE involves its interaction with molecular targets such as GABA receptors. It acts as a noncompetitive antagonist by binding to a novel allosteric site within the intrinsic channel of the GABA receptor, distinct from the site for other known antagonists . This binding inhibits the receptor’s function, leading to its insecticidal effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-BENZAMIDO-N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE is unique due to its specific substitution pattern and the presence of both benzamide and thiadiazole rings. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H18N4O2S2

Molecular Weight

446.5 g/mol

IUPAC Name

3-benzamido-N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C23H18N4O2S2/c28-21(16-8-3-1-4-9-16)24-18-11-7-10-17(14-18)22(29)25-23-27-26-20(31-23)15-30-19-12-5-2-6-13-19/h1-14H,15H2,(H,24,28)(H,25,27,29)

InChI Key

VRNACSGFKGIXEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=NN=C(S3)CSC4=CC=CC=C4

Origin of Product

United States

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